6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 881040-33-1
VCID: VC21113185
InChI: InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 881040-33-1

Cat. No.: VC21113185

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde - 881040-33-1

Specification

CAS No. 881040-33-1
Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
IUPAC Name 6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3
Standard InChI Key CXDWTKQYRNUCQM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C
Canonical SMILES CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C

Introduction

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities. This compound is characterized by a fused imidazole and pyridine ring system, making it a valuable scaffold in medicinal chemistry. The presence of a chloro group and a carbaldehyde functional group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

The synthesis of this compound typically involves the reaction of 2-aminopyridine with 2,4-dimethylbenzaldehyde under acidic conditions. This process can be further modified to introduce the chloro and carbaldehyde functionalities. The detailed steps may vary depending on the specific conditions and reagents used.

ReagentsConditionsProduct
2-Aminopyridine, 2,4-DimethylbenzaldehydeAcidic ConditionsImidazo[1,2-a]pyridine Core
Chlorination Agent (e.g., Cl2)Appropriate Solvent6-Chloro Derivative
Formylation Agent (e.g., DMF/POCl3)Appropriate Solvent3-Carbaldehyde Derivative

Biological Activities and Applications

Imidazo[1,2-a]pyridines are known for their diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. The introduction of a carbaldehyde group may enhance these activities by providing additional sites for interaction with biological targets.

Biological ActivityPotential Mechanism
AnticancerInhibition of key enzymes or disruption of cellular processes
AntimicrobialInhibition of essential enzymes in pathogens
InsecticidalDisruption of insect neural systems

Research Findings and Future Directions

Research on 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is ongoing, with a focus on its potential applications in medicinal chemistry. Further studies are needed to fully explore its biological activities and to optimize its synthesis for large-scale production.

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